molecular formula C25H19BrO B2657298 2,4-Diphenyl-5H,6H-14-benzo[h]chromen-1-ylium bromide CAS No. 76192-30-8

2,4-Diphenyl-5H,6H-14-benzo[h]chromen-1-ylium bromide

Cat. No. B2657298
CAS RN: 76192-30-8
M. Wt: 415.33
InChI Key: RYUPYZBGBFEDRR-UHFFFAOYSA-M
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Description

2,4-Diphenyl-5H,6H-14-benzo[h]chromen-1-ylium bromide , also known as 2H/4H-chromene , belongs to an important class of heterocyclic compounds. It features a versatile biological profile, a simple structure, and mild adverse effects. Researchers have explored various synthetic routes to create a wide range of 2H/4H-chromene analogs, which exhibit intriguing activities through multiple mechanisms .


Synthesis Analysis

Several synthetic strategies exist for producing 2H/4H-chromene derivatives. These methods allow researchers to modify the scaffold and explore structure-activity relationships (SARs). The parent 2H/4H-ch derivative serves as a valuable starting point for assessing activities and understanding how structural modifications impact biological profiles .


Molecular Structure Analysis

The 2H/4H-chromene scaffold consists of a benzene-fused 4H-pyran ring system. Depending on the arrangement of sp3 carbon atoms associated with the ring oxygen, it can exist in two forms: 2H-chromene and 4H-chromene. The fold along the oxygen axis is a crucial structural feature that contributes to the diverse activities exhibited by molecules containing this scaffold .


Chemical Reactions Analysis

2H/4H-chromene derivatives participate in various chemical reactions, leading to the synthesis of analogs with unique properties. Researchers have explored substitution patterns, functional group modifications, and cyclization reactions to tailor the biological activity of these compounds .

Mechanism of Action

  • Anticancer : Some derivatives exhibit anticancer activity against human tumor cells .
  • Anticonvulsant : Certain analogs possess anticonvulsant properties .
  • Antimicrobial : Others show efficacy against microbial pathogens .
  • Anticholinesterase : Some derivatives inhibit cholinesterase enzymes .
  • Antidiabetic : Certain compounds display antidiabetic effects .
  • Antituberculosis : Active against tuberculosis .
  • MAO Inhibition : Inhibitory activity against monoamine oxidase .

properties

IUPAC Name

2,4-diphenyl-5,6-dihydrobenzo[h]chromen-1-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19O.BrH/c1-3-9-18(10-4-1)23-17-24(20-12-5-2-6-13-20)26-25-21-14-8-7-11-19(21)15-16-22(23)25;/h1-14,17H,15-16H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUPYZBGBFEDRR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)[O+]=C(C=C2C4=CC=CC=C4)C5=CC=CC=C5.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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